ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The starting materials often include 1,3-benzodioxole, 4-fluoroaniline, and ethyl acetoacetate. The key steps may involve:
Condensation Reactions: Formation of the thiazolopyrimidine core through condensation of 4-fluoroaniline with ethyl acetoacetate.
Cyclization: Intramolecular cyclization to form the thiazolopyrimidine ring.
Substitution: Introduction of the benzodioxole moiety through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of the carbonyl group to alcohols.
Substitution: Electrophilic or nucleophilic substitution reactions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Ethanol, dichloromethane, toluene.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: Inhibiting key enzymes involved in disease pathways.
Receptor Binding: Binding to specific receptors to modulate biological responses.
Signal Transduction: Affecting signal transduction pathways to alter cellular functions.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with similar structures and biological activities.
Benzodioxoles: Compounds containing the benzodioxole moiety with diverse applications.
Uniqueness
Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties.
Biological Activity
Ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of thiazolo-pyrimidine derivatives, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C22H17FN2O5S, with a molecular weight of approximately 420.44 g/mol. The structure features a benzodioxole moiety which is significant for its biological activity.
Property | Value |
---|---|
Molecular Formula | C22H17F N2O5S |
Molecular Weight | 420.44 g/mol |
IUPAC Name | This compound |
Purity | Typically >95% |
Anticancer Activity
Recent studies have indicated that compounds containing the benzodioxole structure exhibit notable anticancer properties. For example, related compounds have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Specifically, thiazolo-pyrimidine derivatives have been reported to inhibit growth in HeLa cancer cells with IC50 values indicating significant cytotoxicity.
Case Study: Cytotoxic Effects
A study evaluating the cytotoxic effects of similar thiazolo-pyrimidine derivatives found that certain compounds had IC50 values ranging from 0.219 mM to higher concentrations depending on the specific structural modifications present in the compound . This suggests that ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene) derivatives could be promising candidates for further development in cancer therapeutics.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. Research indicates that benzodioxole-containing compounds can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways. A study highlighted that certain derivatives exhibited selective inhibition of COX1 and COX2 enzymes with IC50 values indicating moderate to strong inhibitory effects .
Table: COX Inhibition Data
Compound | COX1 IC50 (µM) | COX2 IC50 (µM) |
---|---|---|
Benzodioxole Derivative A | 1.12 | 4.25 |
Benzodioxole Derivative B | 0.725 | 3.34 |
Ethyl Thiazolo Compound | 12.32 | 14.34 |
Antimicrobial Activity
Beyond anticancer and anti-inflammatory effects, ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene) derivatives have shown promise as antimicrobial agents. The benzodioxole core has been associated with various antimicrobial activities against bacterial and fungal strains . This broad-spectrum activity makes it a candidate for further exploration in infectious disease treatment.
Conclusion and Future Directions
This compound represents a novel compound with significant potential in medicinal chemistry due to its diverse biological activities. Future research should focus on:
- Mechanistic Studies : Elucidating the precise mechanisms behind its anticancer and anti-inflammatory activities.
- Structure–Activity Relationship (SAR) : Investigating how variations in the chemical structure affect biological activity.
- In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles before clinical trials.
Properties
CAS No. |
6225-62-3 |
---|---|
Molecular Formula |
C24H19FN2O5S |
Molecular Weight |
466.5 g/mol |
IUPAC Name |
ethyl (2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C24H19FN2O5S/c1-3-30-23(29)20-13(2)26-24-27(21(20)15-5-7-16(25)8-6-15)22(28)19(33-24)11-14-4-9-17-18(10-14)32-12-31-17/h4-11,21H,3,12H2,1-2H3/b19-11- |
InChI Key |
PMIYVKOMQJAASG-ODLFYWEKSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/C4=CC5=C(C=C4)OCO5)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC5=C(C=C4)OCO5)S2)C |
Origin of Product |
United States |
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